N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine
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Overview
Description
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine is a complex organic compound that features a unique combination of sulfur, oxygen, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:
- Formation of the thieno[2,3-h][1,2]benzoxathiin core through cyclization reactions.
- Introduction of the dioxido groups via oxidation reactions.
- Attachment of the N,N-dimethylamine group through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atoms.
Reduction: Reduction of the dioxido groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in redox reactions that affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-h][1,2]benzoxathiin derivatives: Compounds with similar core structures but different substituents.
Sulfoxides and sulfones: Compounds with similar oxidation states of sulfur.
N,N-Dimethylamine derivatives: Compounds with similar nitrogen-containing functional groups.
Uniqueness
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
84670-67-7 |
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Molecular Formula |
C12H15NO3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N,N-dimethyl-2,2-dioxo-3,4,5,6-tetrahydrothieno[2,3-h][1,2]benzoxathiin-4-amine |
InChI |
InChI=1S/C12H15NO3S2/c1-13(2)10-7-18(14,15)16-12-8(10)3-4-11-9(12)5-6-17-11/h5-6,10H,3-4,7H2,1-2H3 |
InChI Key |
LGKROVPAKMOXGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CS(=O)(=O)OC2=C1CCC3=C2C=CS3 |
Origin of Product |
United States |
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